molecular formula C19H17BrN4O2S B330739 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether

Cat. No.: B330739
M. Wt: 445.3 g/mol
InChI Key: BAOAHCITDLEMJP-UHFFFAOYSA-N
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Description

4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine ring, along with various substituents such as a bromo group, a methoxy group, and an ethylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions involving suitable aromatic compounds.

    Substitution Reactions: The bromo, methoxy, and ethylsulfanyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as bromine, methanol, and ethylthiol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine, methanol, and ethylthiol are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloro-5-methoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-(2-Bromo-5-ethoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

Compared to similar compounds, 4-bromo-3-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H17BrN4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

6-(2-bromo-5-methoxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H17BrN4O2S/c1-3-27-19-22-18-16(23-24-19)12-6-4-5-7-15(12)21-17(26-18)13-10-11(25-2)8-9-14(13)20/h4-10,17,21H,3H2,1-2H3

InChI Key

BAOAHCITDLEMJP-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)OC)Br)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)OC)Br)N=N1

Origin of Product

United States

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